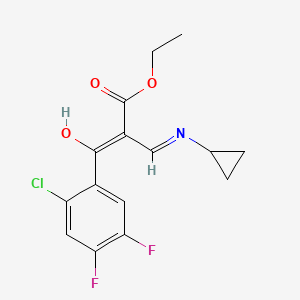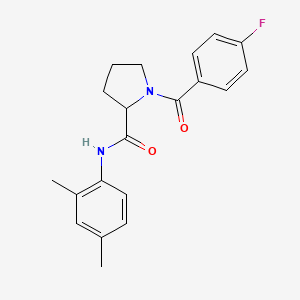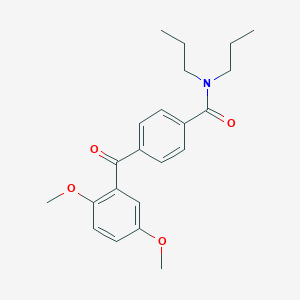![molecular formula C19H21NO3S B6017446 N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6017446.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDD, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BDD has been found to have a range of potential applications, including as a potential treatment for cancer, inflammation, and neurological disorders. In
科学研究应用
N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been the subject of a number of scientific studies due to its potential applications in medicine. One study found that this compound has anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that this compound has potential anti-cancer properties, and may be useful in the treatment of various types of cancer. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. This compound has also been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in the body. It has been found to inhibit the production of inflammatory molecules such as prostaglandins and leukotrienes, which can contribute to the development of inflammatory diseases. This compound has also been found to inhibit the growth and survival of cancer cells by blocking certain signaling pathways that are involved in cancer growth. Additionally, this compound has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, this compound has been found to have a range of potential applications, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
未来方向
There are a number of future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of research could be to further investigate its anti-inflammatory properties, and explore its potential use in the treatment of other inflammatory diseases. Another area of research could be to investigate its potential use in the treatment of neurological disorders, and to further understand its neuroprotective effects. Additionally, future research could focus on developing more targeted this compound derivatives that can selectively inhibit specific enzymes or signaling pathways.
合成方法
The synthesis of N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves a multi-step process that includes the reaction of 4-methylbenzyl chloride with sodium hydride to form 4-methylbenzyl thiol. This is followed by the reaction of the thiol with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride to form this compound. The final product is then purified using column chromatography.
属性
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-14-6-8-15(9-7-14)13-24-11-10-20-19(21)18-12-22-16-4-2-3-5-17(16)23-18/h2-9,18H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXNGDRHOIXWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-acetyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6017364.png)


![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine](/img/structure/B6017383.png)
![ethyl 5-(4-biphenylylmethylene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6017392.png)
![4-{5-[(2-bromo-4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6017397.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide](/img/structure/B6017400.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6017404.png)
![5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}-2-pyrimidinamine](/img/structure/B6017405.png)
![5-(2-bromo-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6017408.png)
![3-[1-(3-phenoxybenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6017414.png)
![N-methyl-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6017422.png)
![2-{[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6017428.png)
